molecular formula C17H18O5 B016698 Dihydropashanone CAS No. 41997-41-5

Dihydropashanone

Cat. No.: B016698
CAS No.: 41997-41-5
M. Wt: 302.32 g/mol
InChI Key: JIPRVIMCAIKNJN-UHFFFAOYSA-N
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Description

Dihydropashanone is a naturally occurring compound isolated from the extract of Lindera erythrocarpa, a flowering plant native to eastern Asia. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Dihydropashanone has been found to interact with various biomolecules in the body. It has been shown to inhibit lipopolysaccharide-induced inflammatory response and suppress the activation of nuclear factor (NF)-κB in BV2 cells . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

This compound has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It also reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This compound also induces the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropashanone typically involves the extraction from Lindera erythrocarpa. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction process from natural sources. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dihydropashanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

Dihydropashanone has a broad range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydropashanone stands out due to its dual action of reducing neuroinflammation and protecting neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRVIMCAIKNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194804
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41997-41-5
Record name Dihydropashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropashanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?

A1: Research suggests that this compound interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, this compound protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.

Q2: Apart from Lindera erythrocarpa, are there other natural sources of this compound?

A2: Yes, this compound has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.

Q3: What is the structure of this compound, and how was it determined?

A3: this compound is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.

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